(5-Phenylisoxazol-3-yl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
Description
Properties
IUPAC Name |
(5-phenyl-1,2-oxazol-3-yl)-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N6O3/c26-19(14-9-15(27-23-14)12-5-2-1-3-6-12)25-10-13(11-25)18-22-17(24-28-18)16-20-7-4-8-21-16/h1-9,13H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEFJANIWWOAPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NOC(=C2)C3=CC=CC=C3)C4=NC(=NO4)C5=NC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-Phenylisoxazol-3-yl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone , with a molecular formula of C19H17N5O2 and a molecular weight of 374.4 g/mol, has gained attention in recent research due to its potential biological activities. This article explores its biological activity, including anticancer, anti-inflammatory, and antimicrobial effects.
Chemical Structure and Properties
The compound features a complex structure that integrates several pharmacophores:
- Isoxazole ring : Known for its diverse biological activities.
- Pyrimidine and oxadiazole moieties : These heterocycles are recognized for their roles in medicinal chemistry, particularly in drug discovery.
Anticancer Activity
Research indicates that derivatives containing the oxadiazole unit exhibit significant anticancer properties. For example, compounds with similar structures have shown cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Example A | HeLa (cervical cancer) | 92.4 | |
| Example B | MCF-7 (breast cancer) | 89.84 - 94.76 |
The presence of electron-withdrawing groups (EWGs) in the structure enhances the anticancer activity by increasing the compound's reactivity and interaction with biological targets.
Anti-inflammatory Activity
Compounds similar to this compound have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX). This inhibition reduces the production of pro-inflammatory mediators, suggesting potential therapeutic applications in inflammatory diseases.
Antimicrobial Activity
Studies have shown that azetidinone derivatives exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The synthesized derivatives of this compound demonstrated significant antibacterial activity:
The structural modifications in these compounds play a crucial role in enhancing their antimicrobial efficacy.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.
- Disruption of Bacterial Cell Wall Synthesis : The antimicrobial action likely involves interference with bacterial cell wall integrity.
Case Study 1: Anticancer Screening
A study evaluated the cytotoxicity of various derivatives against multiple cancer cell lines. The results indicated that compounds derived from the oxadiazole framework exhibited IC50 values ranging from 80 to 100 µM across different cell lines, highlighting their potential as anticancer agents .
Case Study 2: Anti-inflammatory Effects
In vitro assays demonstrated that certain derivatives significantly reduced the levels of inflammatory cytokines in activated macrophages. This suggests that these compounds could serve as potential anti-inflammatory agents .
Scientific Research Applications
Chemical Structure and Synthesis
The molecular formula of the compound is , and it features a combination of isoxazole, pyrimidine, and oxadiazole moieties. The synthesis typically involves multi-step reactions that integrate these heterocycles into a single molecular framework.
Synthesis Overview:
- Formation of Isoxazole Ring : The initial step often involves the cyclization of phenylhydrazones with α,β-unsaturated carbonyl compounds.
- Pyrimidine and Oxadiazole Integration : Subsequent reactions incorporate pyrimidine derivatives through nucleophilic substitution or coupling reactions.
- Final Assembly : The azetidine ring is introduced through cyclization with appropriate precursors, followed by functionalization to yield the final product.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, which can be categorized as follows:
Antimicrobial Activity
Studies have shown that derivatives of isoxazole and oxadiazole possess significant antimicrobial properties. For instance:
- Antibacterial Efficacy : Compounds similar to (5-Phenylisoxazol-3-yl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Several studies highlight the potential anticancer effects of isoxazole derivatives:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation .
Neuropharmacological Effects
The compound's structure suggests potential interactions with neurotransmitter systems:
- Cognitive Enhancement : Isoxazole-pyridine derivatives have been linked to GABA receptor modulation, indicating possible applications in treating cognitive disorders like Alzheimer's disease .
Case Study 1: Antimicrobial Evaluation
A recent study synthesized a series of oxadiazole derivatives and assessed their antibacterial activity using the disc diffusion method. Results indicated that specific derivatives exhibited strong inhibition against E. coli, suggesting that modifications to the isoxazole framework could enhance efficacy .
Case Study 2: Anticancer Activity
In vitro studies on similar compounds revealed significant cytotoxicity against various cancer cell lines. The mechanisms involved include disruption of DNA synthesis and induction of apoptosis via mitochondrial pathways .
Future Research Directions
Future studies should focus on:
- Structure-Activity Relationship (SAR) : Investigating how variations in the chemical structure influence biological activity.
- In Vivo Studies : Conducting animal model studies to evaluate therapeutic efficacy and safety profiles.
- Mechanistic Studies : Elucidating the precise mechanisms through which these compounds exert their biological effects.
Comparison with Similar Compounds
Structural Analog: 5-Acetonyl-3-Phenyl-1,2,4-Oxadiazole Derivatives
Key Differences :
- Synthetic Routes: Derivatives like 5-(3,4-dihydro-2(1H)-pyrimidinon-5-yl)-1,2,4-oxadiazoles () utilize three-component cycloadditions with aldehydes and urea, whereas the target compound likely requires multistep functionalization of the azetidine core .
Table 1: Physicochemical Comparison
*Estimated based on structural analogs.
Functional Group Analog: 1,3,4-Oxadiazole-Triazole Hybrids
Example: 2-Phenyl-1-(2-(5-(5-aryl-1,3,4-oxadiazol-2-ylamino)-4H-1,2,4-triazole-3-yl)phenyl)ethanone ().
- Key Similarity : Both compounds integrate oxadiazole and aromatic rings for bioactivity.
Azetidine vs. Larger Heterocycles
- Azetidine (4-membered) : Higher ring strain and rigidity compared to five- or six-membered rings (e.g., piperidine). This may reduce metabolic degradation but increase synthetic complexity.
- Pyrimidinyl-Oxadiazole vs. Quinoxaline Derivatives: Compounds like (3-(3-hydroxyquinoxalin-2-yl)-5-mercapto-4H-1,2,4-triazol-4-yl)(phenyl)methanone () replace pyrimidine with quinoxaline, altering electronic properties and solubility .
Structure-Activity Relationship (SAR) Trends
- Pyrimidinyl-Oxadiazole : Enhances binding to ATP-binding pockets (common in kinase targets) via hydrogen bonding and π-stacking .
- Azetidine vs. Flexible Chains : Rigid azetidine may improve metabolic stability compared to linear alkyl chains in analogs like N-(((3S,3aS)-7-(6-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-3-yl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-3-yl)methyl)acetamide () .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be maximized?
The synthesis typically involves multi-step protocols, including:
- Step 1 : Formation of the azetidine ring via cyclization reactions using catalysts like Pd(OAc)₂ or CuI under inert atmospheres .
- Step 2 : Coupling of the 5-phenylisoxazole moiety with the oxadiazole-azetidine core using HATU or EDCI as coupling agents in anhydrous DMF .
- Step 3 : Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to achieve >95% purity .
Key parameters: Reaction temperatures (60–100°C), solvent choice (DMF for polar intermediates), and catalyst loading (1–5 mol%) critically influence yields .
Q. Which analytical techniques are most effective for structural validation?
- NMR : ¹H/¹³C NMR to confirm regiochemistry of the oxadiazole and isoxazole rings (e.g., distinguishing C-3 vs. C-5 substitution) .
- HPLC-MS : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks and detect impurities (<2%) .
- X-ray crystallography : For unambiguous confirmation of stereochemistry (if crystalline), using SHELXL for refinement .
Q. How can researchers assess the compound’s stability under physiological conditions?
- pH stability studies : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours, monitoring degradation via HPLC .
- Thermal analysis : TGA/DSC to determine melting points and thermal decomposition profiles .
Advanced Research Questions
Q. How to resolve contradictions between computational predictions and experimental bioactivity data?
- Case : Predicted high binding affinity (molecular docking) but low in vitro activity.
- Method :
Q. What strategies optimize the compound’s selectivity for a target enzyme vs. off-target receptors?
- SAR-driven design : Systematically modify substituents on the pyrimidine ring (e.g., –OCH₃ vs. –CF₃) and evaluate inhibitory potency (IC₅₀) in enzyme assays .
- Selectivity profiling : Screen against panels of related enzymes (e.g., kinase or cytochrome P450 families) to identify structural determinants of specificity .
Q. How to address discrepancies in crystallographic and spectroscopic data for the azetidine-oxadiazole core?
- Scenario : X-ray data shows planar oxadiazole, but NMR suggests puckering.
- Resolution :
Q. What methodologies enable efficient scale-up from milligram to gram quantities without compromising purity?
- Flow chemistry : Continuous flow reactors for exothermic steps (e.g., cycloadditions) to improve heat dissipation .
- Quality control : In-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
